Ethacridine lactate monohydrate

Descripción

See also: Ethacridine (has active moiety).

Propiedades

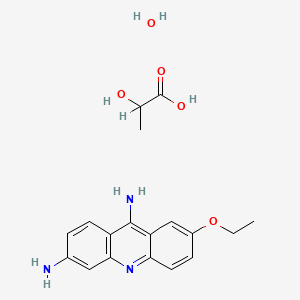

IUPAC Name |

7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O.C3H6O3.H2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6;/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEPHMYJRNWPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

442-16-0 (Parent) | |

| Record name | Ethacridine lactate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046274 | |

| Record name | Ethacridine lactate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6402-23-9 | |

| Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethacridine lactate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacridine lactate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethacridine lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHACRIDINE LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5IL571C1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethacridine Lactate Monohydrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacridine (B1671378) lactate (B86563) monohydrate, known by other names such as Acrinol and Rivanol, is an aromatic organic compound derived from acridine (B1665455).[1][2] It is primarily recognized for its potent antiseptic properties, particularly against Gram-positive bacteria, and its use as an abortifacient in the second trimester of pregnancy.[2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

Ethacridine lactate monohydrate is the monolactate monohydrate salt of 2-ethoxy-6,9-diaminoacridine.[2] Its chemical structure consists of a planar tricyclic acridine core with an ethoxy group at position 2 and amino groups at positions 6 and 9. This structure is salified with lactic acid and contains one molecule of water of hydration.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-ethoxy-6,9-diaminoacridine;2-hydroxypropanoic acid;hydrate |

| CAS Number | 6402-23-9[4] |

| Molecular Formula | C₁₅H₁₅N₃O · C₃H₆O₃ · H₂O[4] |

| Physical and Chemical Properties | |

| Property | Value |

| Molar Mass | 361.39 g/mol [5] |

| Appearance | Orange-yellow crystalline powder[2] |

| Melting Point | 226 °C[2] |

| Solubility | Sparingly soluble in water, very slightly soluble in ethanol (B145695) (96%), and practically insoluble in methylene (B1212753) chloride.[5] Soluble in DMSO at 72 mg/mL. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of an intermediate followed by salt formation.[6]

Materials:

-

2-ethoxy-6-nitro-9-aminoacridine

-

Zinc powder

-

90% Lactic acid

-

Ethanol

-

Nitrogen gas

Procedure:

-

In a 500 mL reaction flask, combine 10g of 2-ethoxy-6-nitro-9-aminoacridine, 8g of zinc powder, and 3.9g of 90% lactic acid.[6]

-

Add 150 mL of ethanol to the flask.[6]

-

Heat the mixture to 80 °C under a nitrogen atmosphere and maintain the reaction for 5 hours.[6]

-

Filter the hot reaction mixture.[6]

-

Allow the filtrate to cool naturally to room temperature, which will cause the precipitation of bright yellow crystals of ethacridine lactate.[6]

-

Collect the crystals by filtration. This process typically yields a product with a purity of around 99.5%.[6]

Spectrophotometric Analysis

UV-Visible spectrophotometry can be used for the quantitative determination of ethacridine lactate in pharmaceutical formulations.[7]

Instrumentation:

-

UV-Visible Spectrophotometer with 1 cm quartz cells.

Reagents:

-

Ethacridine lactate standard

-

Methanol

-

Water

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of ethacridine lactate and dissolve it in a 100 ml volumetric flask with water to obtain a concentration of 100 µg/mL.[7]

-

Calibration Curve: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 12 µg/mL.[7]

-

Measurement: Measure the absorbance of each dilution at the maximum wavelength (λmax) of 271 nm against a water blank.[7]

-

Quantification: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined from this curve.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method is available for the estimation of ethacridine lactate in bulk and pharmaceutical formulations.[7]

Chromatographic Conditions:

-

Column: Qualisil RP C-18 (250 mm × 4.6 mm, 5 µm)[7]

-

Mobile Phase: Methanol: water (60:40 v/v), with the pH adjusted to 2.8 using ortho-phosphoric acid[7]

-

Flow Rate: 1.0 mL/min[7]

-

Detection: UV at 271 nm[7]

-

Retention Time: Approximately 4.41 minutes[7]

Procedure:

-

Sample Preparation: For a pharmaceutical infusion, dilute the formulation with the mobile phase to a final concentration within the linear range (2-12 µg/mL).[7]

-

Injection: Inject the prepared sample into the HPLC system.

-

Analysis: Quantify the amount of ethacridine lactate by comparing the peak area of the sample to a standard calibration curve.

Mechanism of Action

Antiseptic Action

The antiseptic effect of ethacridine lactate is primarily attributed to its ability to intercalate into bacterial DNA.[8][9] The planar acridine ring system inserts itself between the base pairs of the DNA double helix.[8] This intercalation disrupts the normal structure of the DNA, interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.[8]

Abortifacient Action

As an abortifacient, ethacridine lactate is thought to work by stimulating uterine contractions through the local release of prostaglandins (B1171923).[10][11] When administered extra-amniotically, it is believed to cause decidual tissue necrosis, which in turn leads to the synthesis and release of prostaglandins, primarily prostaglandin (B15479496) E2 (PGE2).[12] These prostaglandins then act on the myometrium to induce uterine contractions.

Experimental Workflow: Quality Control of a Pharmaceutical Formulation

The quality control of an ethacridine lactate pharmaceutical formulation involves a series of tests to ensure its identity, purity, and potency.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Ethacridine lactate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 6402-23-9 | FE64931 [biosynth.com]

- 5. selleckchem.com [selleckchem.com]

- 6. CN107954932B - Preparation process of ethacridine lactate - Google Patents [patents.google.com]

- 7. Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biomedscidirect.com [biomedscidirect.com]

- 11. jogi.co.in [jogi.co.in]

- 12. CN102786471B - Preparation method of ethacridine lactate intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethacridine Lactate Monohydrate (CAS: 6402-23-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacridine (B1671378) lactate (B86563) monohydrate, an acridine (B1665455) derivative with the CAS number 6402-23-9, is a well-established compound with a multifaceted pharmacological profile. Primarily recognized for its potent antiseptic properties, particularly against Gram-positive bacteria, it also functions as an effective agent for second-trimester pregnancy termination.[1][2] Emerging research has further identified it as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG), suggesting potential applications in oncology. This technical guide provides a comprehensive overview of ethacridine lactate monohydrate, encompassing its chemical and physical properties, synthesis, mechanisms of action, pharmacological effects, and detailed experimental protocols. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and applications.

Chemical and Physical Properties

This compound is an aromatic organic compound that exists as a yellow crystalline powder.[] It is sparingly soluble in water and very slightly soluble in ethanol (B145695).[4]

| Property | Value | Reference(s) |

| CAS Number | 6402-23-9 | [1] |

| Molecular Formula | C₁₅H₁₅N₃O・C₃H₆O₃・H₂O | [5] |

| Molecular Weight | 361.39 g/mol | [5] |

| Appearance | Yellow crystalline powder | [] |

| Melting Point | 226 °C | [2] |

| Solubility | Sparingly soluble in water, very slightly soluble in ethanol (96 per cent) | [4] |

| Storage Temperature | Store at < -15°C | [6] |

Synthesis

The industrial synthesis of this compound has been described in patent literature. A common method involves the reduction of an intermediate, 2-ethoxy-6-nitro-9-aminoacridine, in the presence of a reducing agent and lactic acid.

Experimental Protocol: Synthesis of Ethacridine Lactate

This protocol is adapted from a patented preparation process.[7]

Materials:

-

2-ethoxy-6-nitro-9-aminoacridine

-

Zinc powder (reducing agent)

-

90% Lactic acid

-

Ethanol

-

Nitrogen gas

Procedure:

-

In a reaction vessel, combine 2-ethoxy-6-nitro-9-aminoacridine, zinc powder, and 90% lactic acid.

-

Add ethanol to the mixture.

-

Heat the reaction mixture to 80°C under a nitrogen atmosphere.

-

Maintain the reaction at this temperature for 5-7 hours.

-

After the reaction is complete, filter the hot solution.

-

Allow the filtrate to cool to room temperature to precipitate the ethacridine lactate as a bright yellow solid.

-

Collect the solid by filtration.

Note: The patent describes variations in the molar ratios and reaction times that can be optimized to improve yield and purity.[7]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms of action.

Antibacterial Activity: DNA Intercalation

The primary antibacterial mechanism of ethacridine lactate involves the intercalation of its planar acridine ring system between the base pairs of bacterial DNA.[8] This insertion disrupts the normal helical structure of DNA, leading to unwinding and elongation of the molecule.[8] Consequently, critical cellular processes such as DNA replication and transcription are inhibited, ultimately resulting in bacterial cell death.[8] This mechanism is particularly effective against Gram-positive bacteria.[1]

Abortifacient Activity: Uterine Mast Cell Activation

As an abortifacient, ethacridine lactate induces uterine contractions primarily through the activation of uterine mast cells.[9] This activation triggers the degranulation of mast cells and the release of inflammatory mediators, notably histamine.[9] Histamine then binds to H1 receptors on myometrial smooth muscle cells, initiating a signaling cascade that leads to uterine contractions.[9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biomedscidirect.com [biomedscidirect.com]

- 7. Effects of lactate concentration on T‐cell phenotype and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Properties of Ethacridine Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Core Mechanisms of Ethacridine Lactate Monohydrate: A Technical Guide for Researchers

An In-depth Examination of the Multifaceted Pharmacological Actions of an Acridine (B1665455) Derivative

Abstract

Ethacridine (B1671378) lactate (B86563) monohydrate, a derivative of acridine, has a long-standing history of use as both a potent antiseptic and an effective second-trimester abortifacient. Its therapeutic utility is underpinned by a complex and multifaceted mechanism of action that extends beyond simple antimicrobial activity. This technical guide provides a comprehensive overview of the core mechanisms of ethacridine lactate monohydrate, synthesizing available quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. The primary mechanisms discussed include direct interaction with microbial DNA through intercalation, potential inhibition of key cellular enzymes such as topoisomerases and poly(ADP-ribose) glycohydrolase (PARG), and modulation of host physiological responses, including the immune system and uterine contractility. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pharmacological basis of this compound's action.

Introduction

This compound, chemically known as 7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid;hydrate, is an aromatic organic compound with a well-established clinical profile.[1][2] While its application as a topical antiseptic is widely recognized, its use as an abortifacient highlights a more complex interaction with human physiological systems. This guide delves into the molecular and cellular mechanisms that drive its therapeutic effects, providing a foundational resource for further research and development.

Core Mechanisms of Action

The biological activities of this compound can be broadly categorized into direct antimicrobial actions and modulation of host physiological processes.

Antimicrobial Action: DNA Intercalation and Enzyme Inhibition

The primary antibacterial effect of ethacridine lactate is attributed to its ability to intercalate into the DNA of microorganisms.[1][2] This process involves the insertion of the planar acridine ring between the base pairs of the DNA double helix, leading to structural distortions that interfere with critical cellular processes.

-

DNA Intercalation: By inserting itself into the DNA structure, ethacridine lactate disrupts DNA replication and transcription, ultimately inhibiting protein synthesis and leading to bacterial cell death.[1][2] This mechanism is particularly effective against Gram-positive bacteria such as Staphylococcus and Streptococcus.[1]

-

Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition: Ethacridine lactate has been identified as an inhibitor of PARG, an enzyme crucial for the DNA damage response by hydrolyzing poly(ADP-ribose) chains.[7] Inhibition of PARG leads to the accumulation of these chains, resulting in replication stress and cell death, particularly in cells with existing DNA repair defects.

Modulation of Host Physiological Systems

Beyond its direct antimicrobial effects, ethacridine lactate interacts with host systems to produce its therapeutic outcomes, notably as an abortifacient and potentially as an immunomodulator.

-

Abortifacient Action: The primary mechanism for its use in second-trimester abortion involves the local release of prostaglandins (B1171923).[8][9][10] The extra-amniotic instillation of ethacridine lactate leads to stripping of the amniotic membranes, which in turn stimulates the endogenous release of prostaglandins and oxytocin, leading to uterine contractions and cervical ripening.[10]

-

Immunomodulation: The lactate component of the molecule may play a role in modulating the immune response. Lactate is known to influence the function of various immune cells. Furthermore, there is evidence to suggest that ethacridine lactate can modulate Th1-type lymphocytes, though the precise signaling pathways are still under investigation.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

| Bacterial Strain | MIC90 (µg/mL) | Reference |

| Salmonella enterica | 9.7 | [11] |

| Bacillus cereus | 6.2 | [11] |

Table 1: Minimum Inhibitory Concentration (MIC90) of Ethacridine Lactate against select bacterial strains.

| Compound | Cell Line | IC50 (µM) against Topo IIα | Reference |

| Acridine-thiosemicarbazone Derivative (DL-08) | B16-F10 | 14.79 | [3] |

| Acridine-sulfonamide Hybrid (8b) | - | 7.33 | [6] |

Table 2: Topoisomerase IIα inhibitory activity of related acridine derivatives. Note: Specific IC50 for ethacridine lactate is not available.

| Study | Success Rate (%) | Induction-Abortion Interval (hours) | Notes | Reference |

| Gupta et al. (1993) | 92 | 35 (median) | With supplementary prostaglandin (B15479496) | [12] |

| Dadhwal et al. (2017) | 98.3 | 10.9 ± 2.6 | With mifepristone (B1683876) and oxytocin | [10] |

| Anonymous (1995) | 98 | - | Compared to hypertonic saline | |

| Anonymous (1996) | 92 (alone), 98 (with prostaglandin) | 35 (alone), 19 (with prostaglandin) | - | [12] |

Table 3: Efficacy of Ethacridine Lactate as a Second-Trimester Abortifacient.

Experimental Protocols & Workflows

Detailed experimental protocols for elucidating the mechanism of action of ethacridine lactate are crucial for reproducible research. Below are generalized workflows for key assays.

DNA Intercalation Assay

This assay determines the ability of a compound to insert itself between the base pairs of DNA.

Topoisomerase Inhibition Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes.

Mast Cell Degranulation Assay

This assay quantifies the release of inflammatory mediators from mast cells upon stimulation.

Signaling Pathways

The following diagrams illustrate the putative signaling pathways involved in the action of ethacridine lactate.

Abortifacient Signaling Pathway

The abortifacient effect is primarily mediated by the prostaglandin signaling cascade.

Putative Immunomodulatory Signaling

The lactate component of ethacridine lactate may influence immune cell function, particularly T-helper 1 (Th1) cells.

Conclusion

This compound exerts its therapeutic effects through a combination of direct antimicrobial actions and modulation of host physiological responses. Its ability to intercalate DNA and potentially inhibit key enzymes like topoisomerases and PARG underscores its potent antiseptic properties. Concurrently, its capacity to induce prostaglandin release provides a clear mechanism for its use as an abortifacient. While the immunomodulatory effects of the lactate moiety are an area of ongoing investigation, they present an exciting avenue for future research. This guide provides a comprehensive, albeit not exhaustive, overview of the core mechanisms of action of this compound, intended to serve as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate the quantitative aspects of its enzymatic inhibition and the precise signaling pathways involved in its immunomodulatory activities.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Bathing in a 0.1% Aqueous Solution of Ethacridine Lactate on Selected Physiological Parameters of Cornu Aspersum Müller Edible Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ethacridine lactate | Antibacterial | TargetMol [targetmol.com]

- 8. Second trimester abortion with ethacridine lactate plus carboprost--which is the best time to administer the carboprost? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomedscidirect.com [biomedscidirect.com]

- 10. Mifepristone Followed by Misoprostol or Ethacridine Lactate and Oxytocin for Second Trimester Abortion: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial Properties of Ethacridine Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Second trimester pregnancy termination using extra-amniotic ethacridine lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethacridine Lactate Monohydrate as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacridine (B1671378) lactate (B86563) monohydrate, a derivative of acridine (B1665455), is a well-established compound with a long history of use as an antiseptic and an abortifacient.[1] Its biological activity is primarily attributed to its function as a DNA intercalating agent.[1] This technical guide provides a comprehensive overview of the core principles of ethacridine lactate's interaction with DNA, detailing its mechanism of action, relevant signaling pathways, and standardized experimental protocols for its investigation. This document is intended to serve as a resource for researchers and professionals in drug development seeking to understand and exploit the DNA intercalating properties of ethacridine lactate.

Introduction

DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This insertion process leads to structural distortions of the DNA, such as unwinding of the helix and an increase in the distance between adjacent base pairs. These structural alterations can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity. Acridine derivatives, including ethacridine lactate, are classic examples of DNA intercalating agents.[2]

Ethacridine lactate's planar aromatic acridine ring is the key structural feature that facilitates its insertion into the DNA helix. This guide will delve into the specifics of this interaction and the downstream cellular consequences.

Mechanism of Action: DNA Intercalation

The primary mechanism of action of ethacridine lactate is its intercalation into the DNA of bacterial and mammalian cells.[1] This process disrupts normal DNA function, forming the basis of its antiseptic and pharmacological effects.[1] The planar tricyclic ring system of the acridine moiety stacks between the DNA base pairs, leading to a distortion of the DNA helix. This structural change can inhibit the progression of DNA and RNA polymerases, thereby halting replication and transcription.

Signaling Pathways Influenced by Ethacridine Lactate

The biological effects of ethacridine lactate extend beyond simple steric hindrance of DNA processing enzymes. It has been shown to modulate several signaling pathways:

-

Prostaglandin E (PGE) Modulation: In obstetric applications, ethacridine lactate increases the levels of PGE, which plays a role in inducing labor.[1]

-

Calcium Ion Pathway and cAMP Levels: Ethacridine lactate can influence uterine smooth muscle contraction by regulating the influx of calcium ions and altering intracellular cyclic AMP (cAMP) levels.[]

-

Lactate-Mediated DNA Repair Pathways: The lactate component of the molecule can independently influence cellular processes. Lactate has been shown to inhibit histone deacetylases (HDACs), leading to chromatin relaxation and potentially modulating DNA repair pathways.[4][5] It can also activate the hydroxycarboxylic acid receptor 1 (HCAR1), further influencing cellular signaling.[4]

Quantitative Data

While ethacridine lactate is known to be a DNA intercalator, specific quantitative data on its binding affinity, stoichiometry, and thermodynamics are not extensively reported in the readily available scientific literature. The following table summarizes the types of quantitative data that are crucial for characterizing a DNA intercalating agent and includes a known value for ethacridine lactate's antiviral activity for context.

| Parameter | Description | Reported Value for Ethacridine Lactate | Reference |

| Binding Constant (Kb) | A measure of the equilibrium constant for the binding of the ligand to DNA. A higher Kb indicates a stronger binding affinity. | Not Reported | - |

| Dissociation Constant (Kd) | The reciprocal of the binding constant, representing the concentration of ligand at which half of the DNA binding sites are occupied. A lower Kd indicates a stronger binding affinity. | Not Reported | - |

| Stoichiometry (n) | The number of drug molecules bound per base pair of DNA at saturation. | Not Reported | - |

| Thermodynamic Parameters (ΔH, ΔS, ΔG) | Enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with the binding event, which provide insight into the forces driving the interaction. | Not Reported | - |

| EC50 (Antiviral Activity) | The concentration of a drug that gives half-maximal response. For antiviral activity, it represents the concentration required to inhibit viral replication by 50%. | 2.1 µM (against SARS-CoV-2) | [1] |

Experimental Protocols

The following section details the experimental methodologies that can be employed to characterize the DNA intercalating properties of ethacridine lactate.

UV-Visible Spectrophotometry

This technique is used to monitor the binding of ethacridine lactate to DNA by observing changes in its absorption spectrum. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) of the maximum absorption wavelength.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of ethacridine lactate monohydrate in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of high-quality DNA (e.g., calf thymus DNA) in the same buffer. Determine the DNA concentration by measuring the absorbance at 260 nm.

-

-

Titration:

-

Place a fixed concentration of ethacridine lactate in a quartz cuvette.

-

Record the initial UV-Vis spectrum.

-

Incrementally add small aliquots of the DNA solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the spectrum.

-

-

Data Analysis:

-

Correct the spectra for dilution.

-

Plot the absorbance at the maximum wavelength of ethacridine lactate as a function of the DNA concentration.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.

-

Fluorescence Spectroscopy

The intrinsic fluorescence of ethacridine lactate or the displacement of a fluorescent DNA probe, such as ethidium (B1194527) bromide (EtBr), can be used to study its binding to DNA.

Protocol (Ethidium Bromide Displacement Assay):

-

Preparation of DNA-EtBr Complex:

-

Prepare a solution containing DNA and ethidium bromide in a buffer (e.g., 10 mM Tris-HCl, pH 7.4). The concentrations should be chosen to ensure significant fluorescence from the bound EtBr.

-

Incubate the solution for 10-15 minutes to allow for complex formation.

-

-

Titration:

-

Measure the initial fluorescence of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).

-

Add increasing concentrations of ethacridine lactate to the solution.

-

After each addition, incubate for 5 minutes and record the fluorescence intensity.

-

-

Data Analysis:

-

A decrease in fluorescence intensity indicates the displacement of EtBr by ethacridine lactate.

-

The data can be used to calculate the binding affinity of ethacridine lactate relative to ethidium bromide.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding. Intercalation induces characteristic changes in the CD spectrum of DNA.[6][7]

Protocol:

-

Sample Preparation:

-

Prepare solutions of DNA in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2).

-

Prepare a stock solution of ethacridine lactate.

-

-

Measurement:

-

Record the CD spectrum of the DNA solution alone.

-

Titrate the DNA solution with increasing concentrations of ethacridine lactate.

-

Record the CD spectrum after each addition and equilibration.

-

-

Data Analysis:

-

Analyze the changes in the CD bands of the DNA to infer conformational changes (e.g., from B-form to a distorted form). The appearance of an induced CD signal for the bound drug can also be observed.

-

Viscosity Measurement

The intercalation of molecules into the DNA helix causes an increase in the length of the DNA, which leads to an increase in the viscosity of the DNA solution.

Protocol:

-

Sample Preparation:

-

Prepare a solution of DNA of a known concentration in a buffer.

-

Prepare solutions of ethacridine lactate at various concentrations.

-

-

Measurement:

-

Measure the flow time of the DNA solution using a viscometer (e.g., an Ostwald viscometer) at a constant temperature.

-

Add increasing amounts of ethacridine lactate to the DNA solution and measure the flow time after each addition.

-

-

Data Analysis:

-

Calculate the relative viscosity of the DNA solution at different concentrations of ethacridine lactate.

-

An increase in relative viscosity with increasing drug concentration is indicative of intercalation.

-

Topoisomerase Inhibition Assay

DNA intercalators can inhibit the activity of topoisomerases, enzymes that regulate the topology of DNA.

Protocol (Topoisomerase II Relaxation Assay):

-

Reaction Setup:

-

In a reaction tube, combine supercoiled plasmid DNA, topoisomerase II enzyme, and the appropriate reaction buffer.

-

In separate tubes, add varying concentrations of ethacridine lactate.

-

Include a positive control (a known topoisomerase II inhibitor) and a negative control (no inhibitor).

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

-

Analysis:

-

Stop the reaction and separate the DNA topoisomers by agarose (B213101) gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition of topoisomerase II activity will be observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[8][9]

-

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Mechanism of DNA intercalation by ethacridine.

Caption: Signaling pathways influenced by the lactate moiety.

Caption: Experimental workflow for characterizing a DNA intercalator.

Conclusion

This compound is a potent DNA intercalating agent with a multifaceted mechanism of action that extends beyond simple DNA binding to the modulation of key cellular signaling pathways. While its qualitative effects as a DNA intercalator are well-established, a comprehensive quantitative characterization of its binding to DNA remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the DNA intercalating properties of ethacridine lactate and other acridine derivatives. A deeper understanding of these interactions will be invaluable for the development of new therapeutic agents that target DNA.

References

- 1. This compound | 6402-23-9 | Benchchem [benchchem.com]

- 2. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L- and D-lactate enhance DNA repair and modulate the resistance of cervical carcinoma cells to anticancer drugs via histone deacetylase inhibition and hydroxycarboxylic acid receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactate drives cellular DNA repair capacity: Role of lactate and related short-chain fatty acids in cervical cancer chemoresistance and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]

- 7. Circular dichroism of DNA--proflavine, DNA--ethidium and DNA--distamycine flow--oriented complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethacridine Lactate Monohydrate

This technical guide provides a comprehensive overview of the solubility of ethacridine (B1671378) lactate (B86563) monohydrate in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a visual representation of the solubility determination workflow.

Core Properties of Ethacridine Lactate Monohydrate

This compound, also known as Rivanol, is an aromatic organic compound derived from acridine.[1] It presents as a yellow crystalline powder.[2][3][4] The compound is primarily utilized for its antiseptic properties, effective against Gram-positive bacteria, and as an agent in second-trimester abortions.[1]

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. This compound exhibits varied solubility across different solvents.

The following table summarizes the available quantitative solubility data for this compound in water and selected organic solvents.

| Solvent | Temperature | Solubility | Concentration (mM) | Notes |

| Water | 20 °C | 145 - 150 g/L | ~401 - 415 mM | |

| Water | 22 °C | ~66.7 g/L (1 part in 15 parts water) | ~184 mM | Slowly soluble.[5] |

| Water | 25 °C | ~150 g/L (~15%) | ~415 mM | |

| Water | 100 °C | ~90 g/L (~9%) | ~249 mM | |

| Water | 100 °C | ~111.1 g/L (1 part in 9 parts boiling water) | ~307 mM | |

| Water | Not Specified | 2 mg/mL | 5.53 mM | Requires sonication.[6] |

| Water | Not Specified | 5 mg/mL | 13.8 mM | |

| Water | Not Specified | 12.5 mg/mL | 36.40 mM | Requires sonication.[7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL | ≥ 276.71 mM | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 72 mg/mL | 199.23 mM | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mM | 10 mM | Stated as a prepared solution concentration.[8][9] |

| Ethanol (96%) | Not Specified | Very slightly soluble | - | |

| Ethanol | 22 °C | ~9.1 g/L (1 part in 110 parts alcohol) | ~25 mM | |

| Ethanol | Not Specified | 1 mg/mL | 2.77 mM | |

| Methylene Chloride | Not Specified | Practically insoluble | - | [2][9] |

| Ether | Not Specified | Insoluble | - | [3][4] |

| Chloroform | Not Specified | Insoluble | - | [10] |

| Benzene | Not Specified | Insoluble | - | [10] |

Note: Solubility values can vary between sources due to different experimental conditions and purity of the compound.

-

Water : Sparingly soluble to soluble, with solubility significantly increasing in hot water.[2][3]

-

Ethanol : Very slightly soluble to slightly soluble.[2][3][9]

-

Methanol : A 1:1 mixture with another solvent is mentioned, suggesting some solubility.[8][9]

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in the readily available literature, a standard and widely accepted method for determining equilibrium solubility is the shake-flask method . The following is a generalized protocol that can be adapted for this purpose.

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

-

This compound (pure solid)

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Preparation : Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Solvent Addition : Accurately add a known volume of the desired solvent to each vial.

-

Equilibration : Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration : Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high concentration readings.

-

Dilution : Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the concentration of ethacridine lactate in the diluted samples using a validated analytical method.

-

UV-Vis Spectrophotometry : Ethacridine lactate has a characteristic absorbance maximum that can be used for quantification.[11][12] A calibration curve of known concentrations versus absorbance should be prepared.

-

HPLC : An HPLC method provides high specificity and sensitivity. A suitable column (e.g., C18) and mobile phase would be required, along with a detector set to the appropriate wavelength.[2]

-

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: General workflow for shake-flask solubility determination.

References

- 1. Ethacridine lactate - Wikipedia [en.wikipedia.org]

- 2. uspbpep.com [uspbpep.com]

- 3. chembk.com [chembk.com]

- 4. Rivanol | Health Care & Medical Supplies | Health, Beauty and Baby Care [sourcing.hktdc.com]

- 5. 1837-57-6 | CAS DataBase [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 6402-23-9 [chemicalbook.com]

- 9. 6402-23-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Ethacridine Lactate (Rivanol) Powder Raw Material, API CAS 1837-57-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Development and Validation of Novel Spectrophotometric Methods for the Determination of Ethacridine Lactate in Bulk – Material Science Research India [materialsciencejournal.org]

An In-depth Technical Guide to the Synthesis and Purification of Ethacridine Lactate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for ethacridine (B1671378) lactate (B86563) monohydrate (CAS 6402-23-9), an aromatic organic compound widely recognized for its antiseptic properties.[1] This document details the core chemical reactions, experimental protocols, and purification methodologies, presenting quantitative data in a structured format for ease of comparison and analysis.

Chemical Properties and Overview

Ethacridine lactate monohydrate, also known as Rivanol, is an acridine (B1665455) derivative with the chemical formula C₁₈H₂₁N₃O₄·H₂O and a molecular weight of 361.4 g/mol .[2][3] It typically appears as an orange-yellow crystalline powder.[4] The compound is sparingly soluble in water and very slightly soluble in ethanol (B145695).[5][6] Its primary applications are as a topical antiseptic, effective against Gram-positive bacteria, and as an agent for second-trimester abortions.[1][4]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. The primary industrial methods involve either a phosphorus oxychloride-driven cyclization or the reduction of a nitro-acridine precursor.

Synthesis via Phosphorus Oxychloride Cyclization

A prevalent industrial method involves the cyclization of 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid using phosphorus oxychloride (POCl₃) in a polar aprotic solvent.[2] This is followed by amination to introduce the 9-amino group and subsequent reduction of the nitro group.

Reaction Pathway:

Caption: Synthesis of Ethacridine Lactate via POCl₃ Cyclization.

Synthesis via Reduction of 2-ethoxy-6-nitro-9-aminoacridine

A more direct, one-pot synthesis method has been developed to improve efficiency and reduce environmental impact.[7] This process involves the reduction of 2-ethoxy-6-nitro-9-aminoacridine in the presence of lactic acid.

Experimental Protocol:

A detailed experimental protocol derived from patent literature is as follows[7][]:

-

Charging the Reactor: In a suitable reaction vessel, charge 2-ethoxy-6-nitro-9-aminoacridine, zinc powder (as the reducing agent), and 90% lactic acid.

-

Solvent Addition: Add ethanol as the reaction solvent.

-

Reaction Conditions: Heat the mixture to approximately 80°C under a nitrogen atmosphere and maintain the reaction for 5-7 hours.

-

Isolation: Filter the hot reaction mixture to remove the excess reducing agent and other solid impurities.

-

Crystallization: Allow the filtrate to cool to room temperature naturally. The product, this compound, will precipitate as a bright yellow solid.

-

Drying: Collect the solid by filtration and dry appropriately.

Quantitative Data for Synthesis via Reduction:

| Parameter | Example 1[7] | Example 2[7] | Example 3[] |

| Starting Material | 2-ethoxy-6-nitro-9-aminoacridine | 2-ethoxy-6-nitro-9-aminoacridine | 2-ethoxy-6-nitro-9-aminoacridine |

| Mass of Starting Material | 10 g | 200 g | 10 g |

| Reducing Agent | Zinc Powder | Zinc Powder | Zinc Powder |

| Mass of Reducing Agent | 8 g | 160 g | 8 g |

| Acid | 90% Lactic Acid | 90% Lactic Acid | 90% Lactic Acid |

| Mass of Acid | 3.9 g | 78 g | 3.53 g |

| Auxiliary Reagent | - | - | Ammonium Chloride (6.6 g) |

| Solvent | Ethanol (150 mL) | Ethanol (3 L) | Ethanol (150 mL) |

| Reaction Temperature | 80 °C | 80 °C | 80 °C |

| Reaction Time | 5 hours | 6 hours | 2 hours (reduction), 1 hour (salt formation) |

| Product Yield | 8.5 g (70%) | 174 g (71.6%) | 9 g (74%) |

| Product Purity (HPLC) | 99.52% | 99.36% | 99.23% |

Purification Process

The primary method for purifying crude this compound is recrystallization. This process leverages the compound's solubility characteristics to separate it from impurities.

Purification Workflow:

Caption: General Purification Workflow for Ethacridine Lactate.

Experimental Protocol for Purification:

A common purification method involves recrystallization from an ethanol/ether mixture.[5]

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot 90% ethanol.

-

Filtration: If necessary, perform a hot filtration to remove any insoluble impurities.

-

Crystallization: Allow the solution to cool slowly to room temperature. The addition of diethyl ether can help to induce precipitation of the purified yellow crystals.

-

Isolation and Washing: Collect the crystals by filtration and wash with a small amount of cold ethanol/ether mixture to remove residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying any related substances.[2][9]

Typical HPLC Parameters:

| Parameter | Method 1[2] | Method 2[9] |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Qualisil RP C-18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Sodium octanesulphonate, acetonitrile, and phosphate (B84403) buffer (pH 2.8) | Methanol: Water (60:40 v/v), pH adjusted to 2.8 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 268 nm | 271 nm |

| Retention Time | ~15 min | 4.41 min |

| Linearity Range | Not Specified | 2-12 µg/mL |

| Limit of Detection (LOD) | Not Specified | 0.11 µg/mL |

| Limit of Quantification (LOQ) | Not Specified | 0.33 µg/mL |

| Impurity Limits | ≤0.3% for individual impurities, ≤1% total impurities | Not Specified |

Conclusion

The synthesis and purification of this compound can be effectively achieved through established chemical processes. The one-pot reduction method offers a streamlined and efficient alternative to older, multi-step procedures, providing high yields and purity.[7] Purification via recrystallization is a straightforward and effective method for achieving the high purity required for pharmaceutical applications.[5] The use of validated HPLC methods is crucial for quality control, ensuring the final product meets stringent pharmacopeial standards.[2][9] This guide provides the foundational knowledge for the consistent and high-quality production of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 6402-23-9 | Benchchem [benchchem.com]

- 3. This compound [midas-pharma.com]

- 4. Ethacridine lactate - Wikipedia [en.wikipedia.org]

- 5. This compound | 6402-23-9 [chemicalbook.com]

- 6. uspbpep.com [uspbpep.com]

- 7. CN107954932B - Preparation process of ethacridine lactate - Google Patents [patents.google.com]

- 9. phmethods.net [phmethods.net]

Ethacridine Lactate Monohydrate: A Technical and Historical Medical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacridine (B1671378) lactate (B86563) monohydrate, an acridine (B1665455) derivative also known as Rivanol, has a significant history in medicine, primarily as a potent topical antiseptic and later as an effective agent for second-trimester pregnancy termination. Its bright yellow, crystalline form was a common sight in medical settings for much of the 20th century. This technical guide provides a comprehensive overview of the historical medical applications of ethacridine lactate monohydrate, detailing its mechanisms of action as understood in different eras, experimental protocols from historical literature, and quantitative data on its efficacy. The document aims to serve as a valuable resource for researchers in drug development and medical history, offering insights into the evolution of antiseptic and abortifacient treatments.

Introduction

First introduced to medicine in the early 20th century, this compound emerged as a notable antiseptic agent.[1] Part of the acridine dye family, its utility was discovered in an era of burgeoning research into synthetic antimicrobial compounds.[2] For decades, it was a mainstay for wound disinfection and treatment of localized infections, valued for its efficacy against Gram-positive bacteria.[3] In the mid-20th century, a second major application was established: the induction of second-trimester abortion, a method that was considered safer than many alternatives at the time.[4][5] This guide will explore these two primary historical uses, presenting the scientific and clinical data that supported its application.

Historical Use as an Antiseptic

Ethacridine lactate was widely used as a topical antiseptic for skin and wound infections. Its bright yellow color made it easily identifiable. It was typically applied as a 0.1% to 0.3% aqueous solution for rinsing wounds or for use on wet gauze dressings.[3]

Mechanism of Action: Antiseptic Effect

The antibacterial action of ethacridine lactate, and acridines in general, is primarily attributed to their ability to intercalate between the base pairs of bacterial DNA.[6] This was a significant discovery in the early understanding of antimicrobial mechanisms. The planar structure of the acridine molecule allows it to insert itself into the DNA helix, thereby inhibiting DNA replication and RNA synthesis, ultimately leading to bacterial cell death.[2] For this antibacterial activity to be effective, the acridine compound needs to be ionized at the physiological pH of the treatment area.[7]

dot

Caption: Mechanism of ethacridine lactate's antiseptic action.

Spectrum of Activity

Ethacridine lactate is notably more effective against Gram-positive bacteria, such as Staphylococcus and Streptococcus, than Gram-negative bacteria.[3] Its efficacy against Gram-negative organisms like Pseudomonas aeruginosa is limited.

Historical Experimental Protocols

The efficacy of antiseptics during the early to mid-20th century was often evaluated using methods that compared their performance to phenol (B47542), a well-established disinfectant.

A common method was the Rideal-Walker test, which determined the phenol coefficient.[8] This test compares the dilution of the test disinfectant that sterilizes a bacterial culture in a specific time to the dilution of phenol that achieves the same result.

Protocol Outline (Reconstructed from historical descriptions):

-

Test Organism: A standardized culture of Salmonella typhi or Staphylococcus aureus was typically used.

-

Dilutions: A series of dilutions of both phenol and ethacridine lactate were prepared in sterile water.

-

Inoculation: A standardized volume of the bacterial culture was added to each disinfectant dilution.

-

Sampling: At timed intervals (e.g., 2.5, 5, 7.5, and 10 minutes), a sample was taken from each dilution and transferred to a sterile nutrient broth.[9]

-

Incubation: The broth tubes were incubated to observe for bacterial growth.

-

Calculation: The phenol coefficient was calculated by dividing the dilution of the test disinfectant that showed no growth at a specific time point by the dilution of phenol that also showed no growth at the same time point.[8][9] A coefficient greater than 1 indicated that the disinfectant was more effective than phenol.[8]

Historical Use in Obstetrics

Beginning in the mid-20th century, ethacridine lactate became a widely used method for inducing second-trimester abortions.[4] It was considered a safer alternative to methods like hypertonic saline instillation.[10]

Mechanism of Action: Induction of Uterine Contractions

The abortifacient effect of ethacridine lactate is multifactorial, involving both mechanical and biochemical processes. The historical understanding evolved, with early theories focusing on mechanical stimulation and later research pointing to a more complex signaling cascade.

The extra-amniotic instillation of the solution mechanically separates the fetal membranes from the uterine wall, which is thought to stimulate the local release of prostaglandins.[6] More recent understanding suggests a more detailed pathway where ethacridine lactate activates uterine mast cells, leading to the release of histamine. Histamine then acts on H1 receptors on myometrial cells, initiating a signaling cascade through phospholipase C (PLC) that results in increased intracellular calcium and uterine muscle contraction.[6]

dot

Caption: Proposed mechanisms of ethacridine lactate-induced uterine contractions.

Clinical Data

Numerous clinical studies from the 1970s to the 1990s evaluated the efficacy and safety of ethacridine lactate for second-trimester abortion. The data from several representative studies are summarized below.

| Study (Year) | Number of Patients | Gestational Age (weeks) | Method | Success Rate (%) | Mean Induction-Abortion Interval (hours) |

| Gupta et al. (1993)[10] | 56 | 18-20 | 150 mL of 0.1% extra-amniotic ethacridine lactate with oxytocin (B344502) | 92.8 | 20.1 |

| Unnamed Study (1990s)[11] | 207 | Not specified | 150 mL of 0.1% extra-amniotic ethacridine lactate | 92 | 35 |

| Unnamed Study (1990s)[11] | 108 | Not specified | Ethacridine lactate with supplemental prostaglandin (B15479496) | 98 | 19 |

| Boza et al. (Historical Cohort)[5] | Not specified | Not specified | Rivanol/oxytocin method | 76.2 (at 24 hours) | Not specified |

Historical Experimental Protocols

The clinical protocol for the use of ethacridine lactate in second-trimester abortion was relatively standardized.

Protocol Outline (Reconstructed from clinical descriptions):

-

Patient Selection: Patients in the second trimester of pregnancy (typically 13-20 weeks) were selected.[12] Contraindications were carefully considered.

-

Procedure: Under aseptic conditions, a Foley catheter was inserted into the extra-amniotic space, passing the internal os of the cervix.[4]

-

Instillation: A 0.1% solution of ethacridine lactate was slowly instilled through the catheter. The volume was often adjusted based on the gestational age, with a common maximum of 150 mL.[4][11]

-

Catheter Management: The catheter was typically clamped and left in place.

-

Augmentation: In many cases, an intravenous infusion of oxytocin was administered to augment uterine contractions.[10]

-

Monitoring: The patient was monitored for the onset of labor, fetal expulsion, and any potential complications.

Decline in Use and Modern Perspective

The use of ethacridine lactate has significantly declined in modern medicine. As an antiseptic, it has been largely superseded by more effective broad-spectrum agents with fewer side effects.[1] For second-trimester abortion, the development of prostaglandin analogues, such as misoprostol, and the combination therapy with mifepristone, have provided safer, more effective, and less invasive options.[4][12][13]

Conclusion

This compound holds a significant place in the history of medicine. As an early synthetic antiseptic, it played a crucial role in infection control before the widespread availability of antibiotics. Its later application as an abortifacient provided a valuable clinical option for second-trimester pregnancy termination for several decades. While its use has been largely discontinued (B1498344) in favor of more advanced and safer alternatives, a technical and historical understanding of ethacridine lactate offers valuable insights into the evolution of medical treatments and the foundational experimental work that underpins modern pharmacology and clinical practice. This guide has provided a detailed overview of its historical uses, mechanisms, and the experimental protocols that defined its clinical application, serving as a comprehensive resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Acridine-a neglected antibacterial chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedscidirect.com [biomedscidirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Phenol coefficient - Wikipedia [en.wikipedia.org]

- 9. pharmblr.contineo.in [pharmblr.contineo.in]

- 10. Ethacridine lactate -- a safe and effective drug for termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Second trimester pregnancy termination using extra-amniotic ethacridine lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mifepristone Followed by Misoprostol or Ethacridine Lactate and Oxytocin for Second Trimester Abortion: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An historical overview of second trimester abortion methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethacridine Lactate Monohydrate: A Technical Guide to its Abortifacient Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacridine (B1671378) lactate (B86563) monohydrate, an acridine (B1665455) derivative, has long been utilized as a safe and effective agent for second-trimester pregnancy termination. Its primary mechanism of action involves the induction of uterine contractions through a dual pathway: the activation of uterine mast cells leading to histamine (B1213489) release, and the mechanical stimulation of the decidua and myometrium, prompting the release of prostaglandins (B1171923). This technical guide provides a comprehensive overview of the abortifacient properties of ethacridine lactate, detailing its mechanism of action, summarizing clinical efficacy and safety data, and outlining key experimental protocols for its study. The information presented is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the field of reproductive health.

Mechanism of Action

The abortifacient effect of ethacridine lactate is primarily attributed to its ability to stimulate uterine contractions. This is achieved through two main interconnected pathways:

1.1 Histamine-Mediated Pathway: The extra-amniotic instillation of ethacridine lactate activates uterine mast cells, triggering their degranulation and the subsequent release of inflammatory mediators, most notably histamine. Histamine then binds to H1 histamine receptors on myometrial smooth muscle cells. This receptor activation initiates a signaling cascade through the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent myometrial contraction.[1]

1.2 Prostaglandin-Mediated Pathway: The physical presence and instillation of the ethacridine lactate solution in the extra-amniotic space causes mechanical stretching and separation of the fetal membranes from the uterine wall. This mechanical stimulation is believed to induce a local inflammatory response and the release of prostaglandins, specifically prostaglandin (B15479496) E2 (PGE2) and prostaglandin F2α (PGF2α), from the decidua and myometrium. These prostaglandins then act on their respective receptors (EP and FP receptors) on myometrial cells, further potentiating uterine contractions through signaling pathways that also culminate in increased intracellular calcium levels.

Signaling Pathway Diagrams

References

Ethacridine lactate monohydrate spectroscopic properties (UV-Vis, fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of ethacridine (B1671378) lactate (B86563) monohydrate, also known as Rivanol. The focus is on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, crucial for its analytical determination and application in various scientific fields.

Introduction

Ethacridine lactate monohydrate (2-ethoxy-6,9-diaminoacridine monolactate monohydrate) is an aromatic organic compound with a history of use as an antiseptic and, more recently, in other biomedical applications.[1][2] Its distinct spectroscopic properties form the basis for its quantification in pharmaceutical formulations and biological matrices. This guide summarizes key quantitative data, details experimental protocols, and provides a visual representation of the analytical workflow.

UV-Vis Spectroscopic Properties

The UV-Vis spectrum of this compound is characterized by a distinct absorption maximum in the ultraviolet region, which is influenced by the solvent environment.

Quantitative UV-Vis Data

The following table summarizes the key UV-Vis absorption data for this compound in aqueous solutions.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 271 nm | Double distilled water | [1][3][4] |

| 272 nm | Aqueous solution (pH 6-7) | [5] | |

| 268 nm | Phosphate buffer (pH 7.0) | [5] | |

| Molar Absorptivity (ε) | 5.9781 × 10⁴ L·mol⁻¹·cm⁻¹ | Double distilled water | [1][3] |

| Linearity Range | 2–12 µg/mL | Double distilled water | [1][3] |

| 1–10 µg/mL | Phosphate buffer (pH 7.0) | [5] |

Experimental Protocol for UV-Vis Spectroscopy

A precise and accurate UV-Vis spectrophotometric method has been developed for the estimation of ethacridine lactate.[1][3]

Instrumentation:

-

A UV-Visible spectrophotometer, such as a Shimadzu 2450, is used for analysis.[1]

Reagents and Solutions:

-

Solvent: Double distilled water is a commonly used solvent.[1][3] Phosphate buffer (pH 7.0) can also be utilized to enhance solution stability.[5]

-

Stock Standard Solution: A stock solution is prepared by accurately weighing 10 mg of ethacridine lactate and dissolving it in 100 mL of the chosen solvent to obtain a concentration of 100 µg/mL.[1]

-

Working Standard Solutions: Aliquots of the stock solution are further diluted with the solvent to prepare a series of working standard solutions with concentrations within the linear range (e.g., 2, 4, 6, 8, 10, and 12 µg/mL).[1]

Procedure:

-

The absorbance of each working standard solution is measured at the absorption maximum (λmax) against a solvent blank.[1][3]

-

A calibration curve is constructed by plotting the absorbance values versus the corresponding concentrations.[1]

-

The concentration of an unknown sample is determined by measuring its absorbance and interpolating the value from the calibration curve.[1]

Fluorescence Spectroscopic Properties

This compound exhibits fluorescence, which can be utilized for its sensitive detection.

Quantitative Fluorescence Data

The fluorescence emission properties of ethacridine lactate are summarized below.

| Parameter | Value | Solvent | Reference |

| Emission Maximum (λem) | 503.86 nm | Aqueous solution | [6] |

Experimental Protocol for Fluorescence Spectroscopy

Laser-induced fluorescence (LIF) offers a highly sensitive method for the determination of ethacridine lactate at low concentrations.[6]

Instrumentation:

-

A spectrofluorometer or a laser-induced fluorescence setup is required. An Ar+ laser can be used as the excitation source.[6]

Sample Preparation:

-

Aqueous solutions of ethacridine lactate are prepared at various concentrations, typically in the micromolar range.[6]

Procedure:

-

The sample is placed in a quartz cuvette.[6]

-

The sample is excited with a suitable wavelength, and the fluorescence emission spectrum is recorded.

-

The intensity of the fluorescence emission at the maximum wavelength (λem) is measured.[6]

-

A calibration curve can be constructed by plotting the fluorescence intensity against the concentration of standard solutions.[6]

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The well-defined UV-Vis absorption and fluorescence properties of this compound provide robust and reliable methods for its quantification. The experimental protocols outlined in this guide, coupled with the summarized spectroscopic data, offer a valuable resource for researchers and professionals in drug development and quality control, enabling accurate and sensitive determination of this compound.

References

- 1. Spectrophotometric determination of ethacridine lactate in infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethacridine lactate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. revistadechimie.ro [revistadechimie.ro]

An In-depth Technical Guide to Ethacridine Lactate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and mechanisms of action of Ethacridine (B1671378) Lactate (B86563) Monohydrate, a compound recognized for its antiseptic and abortifacient properties.

Chemical and Physical Properties

Ethacridine lactate monohydrate, also known as acrinol, is an aromatic organic compound derived from acridine. It typically presents as an orange-yellow crystalline powder.[1][2] The key quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₁₅N₃O · C₃H₆O₃ · H₂O (also represented as C₁₈H₂₃N₃O₅) | [3] |

| Molecular Weight | 361.39 g/mol (values ranging from 343.38 to 361.40 g/mol reported) | [3][4] |

| CAS Number | 6402-23-9 | [5][6] |

| Melting Point | 226 - 244 °C | [1][5] |

| Solubility | Partially soluble in water (1:15), soluble in boiling water (1:9) | |

| Appearance | Orange-yellow crystalline powder | [1] |

Experimental Protocols

This section details methodologies for the synthesis, in vitro preparation, and evaluation of the biological activity of this compound.

Two primary methods for the synthesis of ethacridine lactate have been reported:

Method 1: Phosphorus Oxychloride-Mediated Cyclization

This industrial method involves a cyclization reaction driven by phosphorus oxychloride (POCl₃). The process, as outlined in Chinese patent CN102786471B, begins with the reaction of 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid with POCl₃ in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide.[7] The subsequent steps involve the introduction of an ammonia (B1221849) source to yield 2-ethoxy-6-nitro-9-aminoacridine, which is then processed to ethacridine lactate.[7][8]

Method 2: Reduction and Salt Formation

A laboratory-scale synthesis can be performed as follows[]:

-

Combine 10 g of 2-ethoxy-6-nitro-9-aminoacridine, 8 g of zinc powder, and 6.6 g of solid ammonium (B1175870) chloride in a 500 mL reaction flask.

-

Add 150 mL of ethanol (B145695) to the mixture.

-

Under a nitrogen atmosphere, heat the mixture to 80°C and allow it to react for 2 hours.

-

After the reaction, cool the mixture to room temperature to obtain a solution containing 2-ethoxy-6,9-diaminoacridine.

-

To this solution, add 3.53 g of 90% lactic acid.

-

Heat the mixture to 80°C under nitrogen protection and stir for 1 hour.

-

Filter the mixture while it is still warm.

-

Allow the filtrate to cool to room temperature, which will result in the precipitation of a bright yellow solid, identified as ethacridine lactate.

For in vitro experiments, stock solutions of this compound can be prepared as follows[6]:

-

DMSO: Soluble up to 72 mg/mL. It is recommended to use fresh DMSO as moisture can reduce solubility.

-

Water: Soluble up to 5 mg/mL.

-

Ethanol: Soluble up to 1 mg/mL.

For long-term storage, it is advised to aliquot the stock solutions to prevent degradation from repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[6]

This protocol is designed to evaluate the efficacy of antiseptics against bacterial biofilms.[10]

-

Bacterial Culture: Culture Pseudomonas aeruginosa or Staphylococcus aureus in an appropriate liquid medium (e.g., TSB for P. aeruginosa) at 37°C for 24 hours.

-

Preparation of Bacterial Suspension: Dilute the overnight culture with fresh medium to a concentration of 1 × 10⁵ cells/mL.

-

Biofilm Formation: Transfer 100 µL of the diluted bacterial suspension into triplicate wells of a 96-well polystyrene plate. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

Antiseptic Treatment: After incubation, carefully remove the planktonic bacteria and wash the wells. Add the desired concentration of ethacridine lactate solution to the wells for specific contact times (e.g., 1, 15, and 30 minutes).[11]

-

Assessment of Biofilm Viability: Following treatment, wash the wells again and assess the viability of the remaining biofilm. This can be done using a viability stain (e.g., crystal violet) or by colony-forming unit (CFU) counting after scraping and resuspending the biofilm.[10][11] A positive control (biofilm untreated with the antiseptic) and a negative control (wells with only medium) should be included.[11]

Ethacridine lactate is used clinically as an abortifacient. A common protocol is as follows[12][13]:

-

A sterilized Foley's catheter (No. 16) is introduced through the cervical canal into the extra-amniotic space.

-

150 mL of a 0.1% solution of ethacridine lactate is slowly injected.[12][13]

-

The catheter may be kept in place for a few hours.

-

The patient is monitored for the progress of labor. Intravenous oxytocin (B344502) may be administered to augment the process.[13]

Signaling Pathways and Mechanisms of Action

The primary mechanism for inducing uterine contractions involves the activation of uterine mast cells.[14][15] This initiates a signaling cascade that leads to the contraction of the myometrial smooth muscle.

Ethacridine lactate has been identified as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor. PARG is a key enzyme in the DNA damage response pathway, responsible for degrading poly(ADP-ribose) (PAR) chains that are synthesized by PARP enzymes at sites of DNA damage. By inhibiting PARG, ethacridine lactate can lead to an accumulation of PAR chains, which disrupts the DNA repair process and can lead to cell death, particularly in cancer cells that are already under high replicative stress.[16]

References

- 1. This compound | 6402-23-9 | Benchchem [benchchem.com]

- 2. Ethacridine lactate - Wikipedia [en.wikipedia.org]

- 3. biocompare.com [biocompare.com]

- 4. This compound [midas-pharma.com]

- 5. This compound | 6402-23-9 | FE64931 [biosynth.com]

- 6. selleckchem.com [selleckchem.com]

- 7. CN102786471B - Preparation method of ethacridine lactate intermediate - Google Patents [patents.google.com]

- 8. CN102786471A - Preparation method of ethacridine lactate intermediate - Google Patents [patents.google.com]